molecular formula C14H11FN4O2S B2822838 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060285-17-7

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No.: B2822838
CAS No.: 1060285-17-7
M. Wt: 318.33
InChI Key: HAIKIRWOVKSLPY-UHFFFAOYSA-N
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Description

  • The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
  • Common reagents include fluorobenzene derivatives and bases such as potassium carbonate (K2CO3).
  • Urea Formation:

    • The final step involves the formation of the urea linkage by reacting the intermediate with isocyanates or carbamoyl chlorides under mild conditions.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Thiazolopyrimidine Core:

      • Starting with a suitable thiazole derivative, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
      • Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 150°C.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially yielding reduced derivatives.

    Common Reagents and Conditions:

      Oxidation: H2O2, KMnO4, under acidic or basic conditions.

      Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF).

      Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under reflux conditions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

    Scientific Research Applications

    1-(3-Fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

      Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

      Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

      Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

    Comparison with Similar Compounds

    • 1-(3-Chlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
    • 1-(3-Bromophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
    • 1-(3-Methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

    Uniqueness: The presence of the fluorophenyl group in 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

    Properties

    IUPAC Name

    1-(3-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11FN4O2S/c1-8-11(12(20)19-5-6-22-14(19)16-8)18-13(21)17-10-4-2-3-9(15)7-10/h2-7H,1H3,(H2,17,18,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HAIKIRWOVKSLPY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11FN4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    318.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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